N-(2-methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine

Description

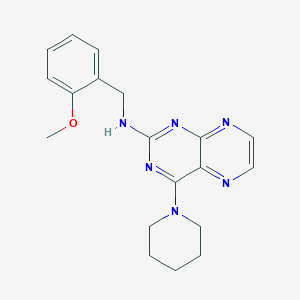

N-(2-Methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted at position 4 with a piperidin-1-yl group and at position 2 with a 2-methoxybenzylamine moiety. The pteridine scaffold is a bicyclic system analogous to purines, often exploited in medicinal chemistry for its ability to interact with biological targets such as kinases and enzymes.

Properties

Molecular Formula |

C19H22N6O |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpteridin-2-amine |

InChI |

InChI=1S/C19H22N6O/c1-26-15-8-4-3-7-14(15)13-22-19-23-17-16(20-9-10-21-17)18(24-19)25-11-5-2-6-12-25/h3-4,7-10H,2,5-6,11-13H2,1H3,(H,21,22,23,24) |

InChI Key |

MDQYNRBEQIEOMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCCCC4 |

Origin of Product |

United States |

Biological Activity

N-(2-methoxybenzyl)-4-(piperidin-1-yl)pteridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with a piperidine moiety and a methoxybenzyl group. This unique structure may contribute to its biological activity, particularly in modulating receptor interactions.

1. Dopamine Receptor Interaction

Research indicates that derivatives of compounds similar to this compound exhibit significant affinity for dopamine D2 receptors. For instance, studies on related piperazine compounds showed high binding affinity (Ki = 54 nM) towards D2 DAR, suggesting that modifications in the structure can enhance receptor interactions .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that similar piperidine-based compounds can induce apoptotic cell death and cell cycle arrest in cancer cell lines. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL against various cancer cell lines, indicating promising anticancer activity .

3. Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds with similar structures have been reported to disrupt the plasma membrane of pathogens, leading to cell death .

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound's interaction with dopamine receptors may influence neurotransmitter release and signaling pathways involved in mood regulation and neuroprotection.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases .

Case Studies

Case studies involving related compounds provide insight into the efficacy and safety profiles of this compound:

- In Vivo Studies : In animal models, certain analogs demonstrated significant tumor reduction when administered at specific dosages, highlighting the compound's potential for therapeutic application in oncology.

- Toxicity Assessments : Toxicological evaluations revealed that some derivatives exhibit lower cytotoxicity against normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Methoxybenzyl)-4-(Piperidin-1-yl)Pteridin-2-Amine and Analogues

Key Observations :

- Core Heterocycle : The target compound’s pteridine core differs from quinazoline (dacomitinib) and piperidine-based analogues, impacting π-π stacking and hydrogen-bonding capabilities.

- Substitution Patterns : The 2-methoxybenzyl group distinguishes the target from compounds with 4-methoxybenzyl (e.g., ) or benzylidene substituents (e.g., ). The 4-phenylpiperazine in introduces a bulkier, more polar group compared to the target’s piperidine.

Key Observations :

- The target compound’s synthesis likely parallels and , utilizing condensation followed by reduction .

- Piperidine-containing analogues (e.g., ) often employ reductive amination or acetylation, whereas quinazoline derivatives require more complex multi-step protocols .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Activities and Properties

Key Observations :

- logP : The target’s predicted logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Pharmacology : While dacomitinib targets EGFR kinases , piperidine-based compounds like inhibit hydrolytic enzymes (MAGL/FAAH). The target’s pteridine core may favor kinase interactions but requires experimental validation.

- Metabolism : The 2-methoxy group may resist demethylation compared to 4-methoxy analogues, enhancing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.